(2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one hydrochloride
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Description
(2Z)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one hydrochloride is a useful research compound. Its molecular formula is C21H24ClNO3 and its molecular weight is 373.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.1444713 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by F3385-2574. Once the targets are identified, the impact on biochemical pathways can be better understood .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F3385-2574 are currently unknown. These properties are crucial for understanding the bioavailability of the compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of F3385-2574. Specific details about how these factors affect f3385-2574 are currently unknown .
Properties
IUPAC Name |
(2Z)-2-benzylidene-7-[[butyl(methyl)amino]methyl]-6-hydroxy-1-benzofuran-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.ClH/c1-3-4-12-22(2)14-17-18(23)11-10-16-20(24)19(25-21(16)17)13-15-8-6-5-7-9-15;/h5-11,13,23H,3-4,12,14H2,1-2H3;1H/b19-13-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMRFIRRLMGDAI-OKOHOLKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3)C2=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3)/C2=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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